Cas no 381687-79-2 (ethyl 4-phenyl-2-3-(piperidin-1-yl)propanamidothiophene-3-carboxylate; oxalic acid)

Ethyl 4-phenyl-2-[3-(piperidin-1-yl)propanamido]thiophene-3-carboxylate, as a salt with oxalic acid, is a chemically synthesized intermediate with potential applications in pharmaceutical and agrochemical research. The compound features a thiophene core functionalized with a phenyl group and a piperidine-derived amide moiety, offering structural versatility for further derivatization. The oxalic acid salt form enhances stability and solubility, facilitating handling and purification. Its well-defined crystalline properties ensure consistent performance in synthetic workflows. This product is suited for exploratory studies in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. Strict quality control measures are applied to meet research-grade standards.
ethyl 4-phenyl-2-3-(piperidin-1-yl)propanamidothiophene-3-carboxylate; oxalic acid structure
381687-79-2 structure
Product Name:ethyl 4-phenyl-2-3-(piperidin-1-yl)propanamidothiophene-3-carboxylate; oxalic acid
CAS No:381687-79-2
MF:C23H28N2O7S
MW:476.542625427246
CID:6437196
Update Time:2025-10-10

ethyl 4-phenyl-2-3-(piperidin-1-yl)propanamidothiophene-3-carboxylate; oxalic acid Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-phenyl-2-3-(piperidin-1-yl)propanamidothiophene-3-carboxylate; oxalic acid
    • 3-Thiophenecarboxylic acid, 2-[[1-oxo-3-(1-piperidinyl)propyl]amino]-4-phenyl-, ethyl ester, ethanedioate (1:1)
    • Inchi: 1S/C21H26N2O3S.C2H2O4/c1-2-26-21(25)19-17(16-9-5-3-6-10-16)15-27-20(19)22-18(24)11-14-23-12-7-4-8-13-23;3-1(4)2(5)6/h3,5-6,9-10,15H,2,4,7-8,11-14H2,1H3,(H,22,24);(H,3,4)(H,5,6)
    • InChI Key: VSNGDLFVEGGYOJ-UHFFFAOYSA-N
    • SMILES: C(=O)(O)C(=O)O.C(C1=C(SC=C1C1C=CC=CC=1)NC(=O)CCN1CCCCC1)(=O)OCC

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Additional information on ethyl 4-phenyl-2-3-(piperidin-1-yl)propanamidothiophene-3-carboxylate; oxalic acid

Comprehensive Overview of Ethyl 4-Phenyl-2-3-(Piperidin-1-yl)Propanamidothiophene-3-Carboxylate; Oxalic Acid (CAS No. 381687-79-2)

The compound ethyl 4-phenyl-2-3-(piperidin-1-yl)propanamidothiophene-3-carboxylate; oxalic acid (CAS No. 381687-79-2) is a chemically synthesized molecule with a unique structural framework combining a thiophene core, piperidine moiety, and oxalic acid counterion. This hybrid structure has garnered attention in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of both phenyl and piperidin-1-yl groups enhances its lipophilicity, making it a candidate for drug delivery systems targeting specific biological pathways.

In recent years, researchers have explored the role of thiophene derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. The ethyl carboxylate group in this compound further improves its solubility, a critical factor in formulation development. With the growing demand for small-molecule therapeutics, CAS No. 381687-79-2 has been investigated for its potential applications in central nervous system (CNS) disorders and metabolic diseases, aligning with current trends in precision medicine.

The combination of oxalic acid as a counterion in this compound is noteworthy. Oxalic acid is often used to modify the physicochemical properties of APIs, such as stability and dissolution rates. This aspect is particularly relevant in the context of oral drug bioavailability, a hot topic in pharmaceutical R&D. Studies suggest that the salt form of this compound may exhibit improved crystalline stability compared to its free base, addressing challenges in solid-state formulation.

From a synthetic chemistry perspective, the piperidin-1-yl propanamido side chain introduces steric complexity, requiring optimized reaction conditions for scalable production. This aligns with industry efforts to develop green chemistry protocols, reducing hazardous byproducts. Computational modeling of this compound has also gained traction, leveraging AI-driven molecular docking tools to predict its binding affinity for biological targets—a method increasingly adopted in virtual screening pipelines.

Analytical characterization of CAS No. 381687-79-2 typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by quality control professionals. The compound’s UV-Vis absorption profile makes it suitable for photophysical studies, connecting to emerging research on fluorescent probes for cellular imaging. Such applications resonate with the rise of theranostic (therapeutic + diagnostic) platforms in biomedicine.

Regulatory considerations for this compound focus on its ICH stability guidelines compliance, a common query among formulation scientists. While not classified as hazardous under standard safety protocols, proper handling of its crystalline form is recommended to avoid respiratory irritation—a precautionary measure consistent with occupational health best practices. The compound’s patent landscape reveals expired or pending claims in several jurisdictions, making it accessible for generic drug development initiatives.

In agrochemical contexts, structural analogs of this molecule have shown promise as plant growth regulators, tapping into the sustainable agriculture movement. The thiophene-3-carboxylate segment may interact with plant hormone receptors, a hypothesis supported by recent molecular farming studies. This dual applicability in pharma and agro sectors positions CAS No. 381687-79-2 as a versatile scaffold for interdisciplinary innovation.

Future research directions may explore its structure-activity relationships (SAR) through high-throughput screening, particularly for GPCR targets—a trending focus in drug discovery. The compound’s logP value and hydrogen bonding capacity also make it a candidate for prodrug design, addressing challenges like blood-brain barrier penetration. These facets underscore its relevance in addressing unmet medical needs, a key driver in contemporary biomedical research.

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